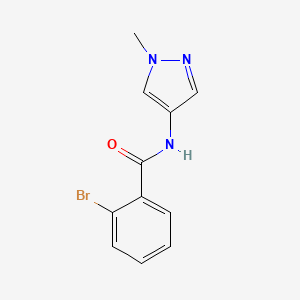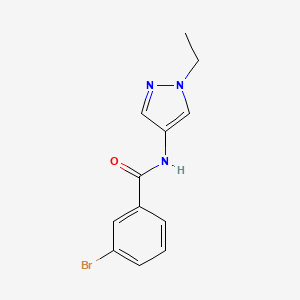
2-bromo-N-(1-methylpyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(1-methylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which has led to its use in biochemical and physiological studies. In
Applications De Recherche Scientifique
2-bromo-N-(1-methylpyrazol-4-yl)benzamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to be a useful tool in studying the metabolism of drugs and xenobiotics in the liver. It has also been used in the synthesis of novel compounds that have potential applications in drug discovery. Additionally, it has been used in various biochemical and physiological studies to understand its mechanism of action and its effects on different biological systems.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide involves the inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and xenobiotics in the liver. This inhibition leads to the accumulation of these compounds in the liver, which can have various physiological and biochemical effects. Additionally, this compound has been found to have an inhibitory effect on the growth of cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have a significant impact on the metabolism of drugs and xenobiotics in the liver, leading to the accumulation of these compounds in the liver. This can have various physiological effects, such as liver damage and toxicity. Additionally, this compound has been found to have an inhibitory effect on the growth of cancer cells, which makes it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-(1-methylpyrazol-4-yl)benzamide has several advantages and limitations for lab experiments. Its unique mechanism of action makes it a useful tool in studying the metabolism of drugs and xenobiotics in the liver. Additionally, its inhibitory effect on the growth of cancer cells makes it a potential candidate for cancer therapy. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide in scientific research. One potential area of research is the development of novel compounds based on this compound that have potential applications in drug discovery. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different biological systems. Finally, there is a need for further research to explore the potential applications of this compound in cancer therapy.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide involves the reaction of 4-bromo-1-methylpyrazole with 2-aminobenzamide in the presence of a suitable solvent and a catalyst. The reaction mixture is heated under reflux conditions, and the resulting product is purified using column chromatography. This method has been optimized to produce high yields of the compound with good purity.
Propriétés
IUPAC Name |
2-bromo-N-(1-methylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-15-7-8(6-13-15)14-11(16)9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZBYDMNPOHMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)






![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)
